molecular formula C11H10OS B8563154 2-Benzyloxy-thiophene

2-Benzyloxy-thiophene

Cat. No.: B8563154
M. Wt: 190.26 g/mol
InChI Key: YRRQAJDSSFLMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The benzyloxy group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the benzyloxy group can be replaced by other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-Benzyloxy-thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-thiophene involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The sulfur atom in the thiophene ring can participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the benzyloxy group.

    Benzothiophene: Contains a fused benzene ring, offering different chemical properties.

    2-Methoxythiophene: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: The benzyloxy group can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

2-phenylmethoxythiophene

InChI

InChI=1S/C11H10OS/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8H,9H2

InChI Key

YRRQAJDSSFLMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl alcohol (3.45 mL, 33.3 mmol) in 1,2-dimethoxyethane (80 mL) was added n-butyl lithium (2.6M hexane solution, 13.5 mL, 33.3 mmol) dropwise, which was then stirred for 10 minutes. Copper(I) chloride (5210 mg, 49.45 mmol) was added thereto, followed by stirring for 10 minutes on an ice bath, then, it was stirred for 2.5 hours at room temperature. 2-Iodothiophene (4995 mg, 23.78 mmol) and pyridine 320 mL were further added, and the solution was stirred for 13 hours under reflux. Ethyl acetate was added to the reaction mixture, which was sequentially washed with 1N hydrochloric acid, an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (420 mg, 2.21 mmol, 9.5%) was obtained.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4995 mg
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Two
Name
Copper(I) chloride
Quantity
5210 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
9.5%

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